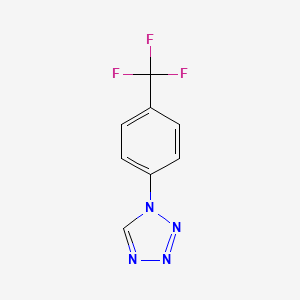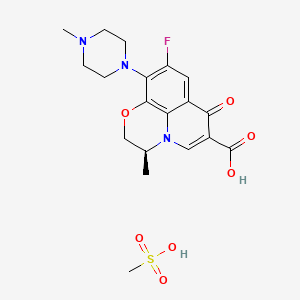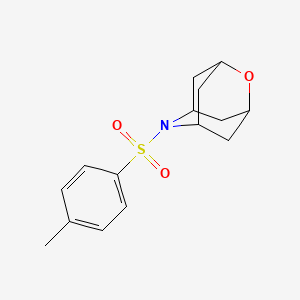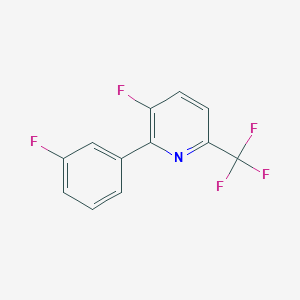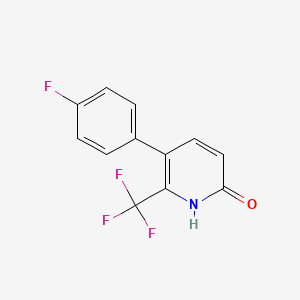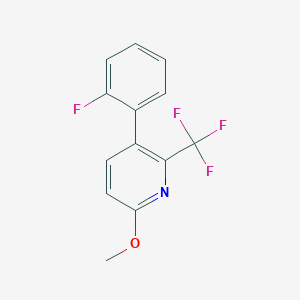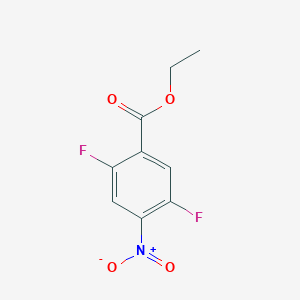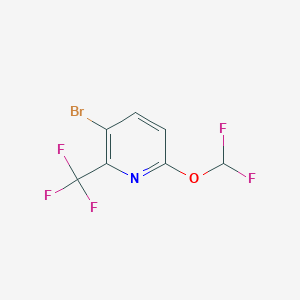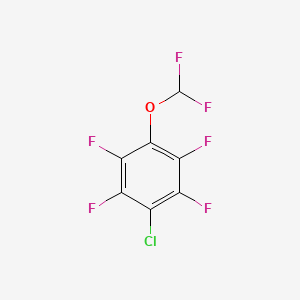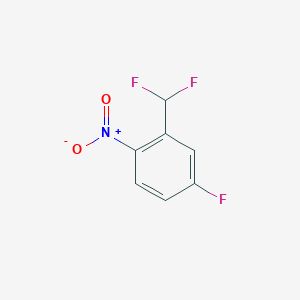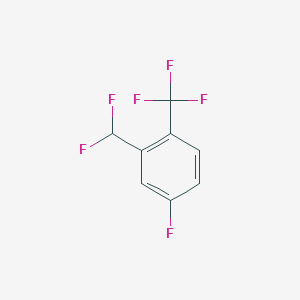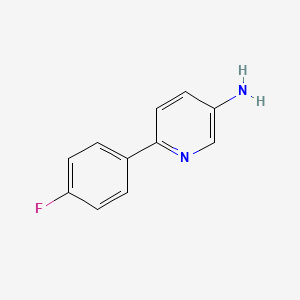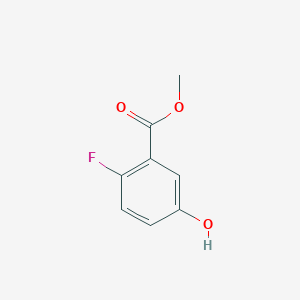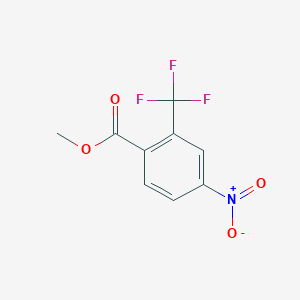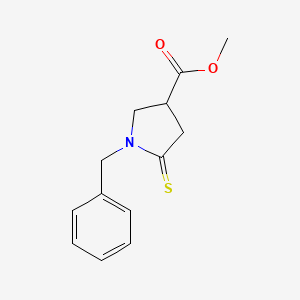
Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Scientific Field
- Characterization: Techniques like FT-IR, 1H NMR, and 13C NMR are employed for structural elucidation . Results:
- The synthesized triazoles exhibit properties like enzyme inhibition and antibacterial activity, which are crucial for drug development .
Analgesic and Anti-inflammatory Research
Scientific Field
- In Vivo Testing: Compounds are tested using models like the p-benzoquinone-induced writhing test and carrageenan-induced paw edema model . Results:
- Certain derivatives showed potent analgesic and anti-inflammatory activity, comparable to reference drugs like aspirin and indomethacin .
Anticancer Activity
Scientific Field
- Cell Line Testing: The MTT assay is used to assess anticancer activity against cell lines like HL-60, HeLa, Raji, MCF7, and MDA-MB-231 . Results:
- Some derivatives demonstrated promising anticancer activity against selected cell lines .
Corrosion Inhibition
Scientific Field
- Synthesis: Novel triazoles with potential corrosion inhibition properties are synthesized and characterized . Results:
- The study indicates that these triazoles could serve as effective anticorrosive agents .
Enzyme Inhibition
Scientific Field
- Synthesis: Target molecules are synthesized to interact with specific enzymes . Results:
- The structures show potential for potent BACE1 inhibitory activity, which is significant for Alzheimer’s disease research .
Antibacterial Agents
Scientific Field
- Synthesis and Testing: Compounds are synthesized and tested for their antibacterial efficacy . Results:
- The compounds exhibit antibacterial activity, which could be beneficial in developing new antibiotics .
Antituberculosis (Anti-TB) Activity
Scientific Field
- Some derivatives have shown promising activity against TB strains, indicating potential as new anti-TB agents .
Agricultural Chemicals
Scientific Field
- Certain derivatives have been found to be effective in protecting crops, contributing to increased agricultural productivity .
Material Sciences
Scientific Field
- The materials developed show improved properties, which could be useful in various industrial applications .
Organic Synthesis
Scientific Field
- The compound aids in the efficient synthesis of complex molecules, which can have various applications .
Chelating Agents
Scientific Field
- The synthesized chelating agents show potential in binding and removing metal ions from contaminated environments .
Enzyme Inhibition for Neurodegenerative Diseases
Scientific Field
- The inhibitors demonstrate potential activity against enzymes, which could be significant for treating conditions like Alzheimer’s disease .
Antiviral Agents
Scientific Field
- Assays: In vitro assays measure inhibitory activity, with IC50 values indicating potency . Results:
- Some derivatives exhibit inhibitory activity against influenza A and Coxsackie B4 virus, with promising selectivity indices .
Neuroprotective and Anti-neuroinflammatory Agents
Scientific Field
- Biological Evaluation: Cell viability assays, ELISA, qRT-PCR, and molecular docking studies assess the neuroprotective and anti-inflammatory effects . Results:
- Certain compounds show significant anti-neuroinflammatory properties and promising neuroprotective activity, indicating potential therapeutic applications .
Corrosion Inhibition
Scientific Field
- Testing: The corrosion inhibition efficacy is tested on relevant materials . Results:
- The synthesized triazoles demonstrate excellent anticorrosion properties, making them suitable for industrial use .
Regioselective Synthesis in Organic Chemistry
Scientific Field
- Characterization: The structures of the synthesized triazoles are fully elucidated by spectroscopic techniques . Results:
- The method provides a new and cost-effective way to synthesize triazoles, which are valuable in numerous organic molecule transformations .
Development of Anticorrosive Compounds
Scientific Field
Propiedades
IUPAC Name |
methyl 1-benzyl-5-sulfanylidenepyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-16-13(15)11-7-12(17)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZSDHDZGZERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=S)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Benzyl-5-thioxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



